molecular formula C11H14N2O3 B14664507 Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate CAS No. 51495-72-8

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate

Katalognummer: B14664507
CAS-Nummer: 51495-72-8
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: JZDHWKWNIABLDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate is a complex organic compound with a unique structure that includes a nitrile group, an oxocyclohexene ring, and an alaninate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate typically involves multiple steps. One common method includes the reaction of ethyl alaninate with 3-oxocyclohex-1-en-1-yl nitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different functional groups and properties, making them useful for further applications in research and industry .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structure allows it to interact with cellular membranes or proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

51495-72-8

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

ethyl 2-cyano-2-[(3-oxocyclohexen-1-yl)amino]acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)10(7-12)13-8-4-3-5-9(14)6-8/h6,10,13H,2-5H2,1H3

InChI-Schlüssel

JZDHWKWNIABLDB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C#N)NC1=CC(=O)CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.